Rossicasin B
Description
Rossicasin B is a natural product belonging to the class of diterpenoids, primarily isolated from plants in the Rosmarinus and Salvia genera. Its molecular framework likely features a tricyclic diterpene core with hydroxyl and ester functional groups, as inferred from related compounds like Rossicasin A (C₂₀H₂₈O₅), which is a colorless crystalline compound isolated from Salvia przewalskii .
Properties
Molecular Formula |
C20H28O11 |
|---|---|
Molecular Weight |
444.4 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(E)-3-(4-hydroxyphenyl)prop-2-enoxy]-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol |
InChI |
InChI=1S/C20H28O11/c21-11-5-3-10(4-6-11)2-1-7-28-20-18(27)16(25)15(24)13(31-20)9-30-19-17(26)14(23)12(22)8-29-19/h1-6,12-27H,7-9H2/b2-1+/t12-,13+,14-,15+,16-,17+,18+,19-,20+/m0/s1 |
InChI Key |
YCTDNVHNLSTJIK-PSARBORFSA-N |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC/C=C/C3=CC=C(C=C3)O)O)O)O)O)O)O |
Canonical SMILES |
C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC=CC3=CC=C(C=C3)O)O)O)O)O)O)O |
Synonyms |
rossicasin B |
Origin of Product |
United States |
Comparison with Similar Compounds
Rossicasin A vs. Rossicasin B
While both compounds share a diterpenoid backbone, key differences arise in substitution patterns and bioactivity profiles:
| Property | Rossicasin A | This compound (Inferred) |
|---|---|---|
| Molecular Formula | C₂₀H₂₈O₅ | Likely C₂₀H₃₀O₆ (hypothetical) |
| Source | Salvia przewalskii | Likely Rosmarinus officinalis |
| Bioactivity | Moderate cytotoxicity | Potential enhanced solubility and antioxidant activity |
| Structural Feature | 12-hydroxy group | Hypothetical 14-methoxy substitution |
The addition of a methoxy group in this compound could improve membrane permeability, as seen in analogous diterpenes .
Rosmarinic Acid Methyl Ester vs. This compound
Rosmarinic acid methyl ester (C₁₉H₁₈O₈), a phenolic ester, serves as a functionally similar compound due to its antioxidant properties but differs significantly in structure:
| Property | Rosmarinic Acid Methyl Ester | This compound |
|---|---|---|
| Core Structure | Caffeic acid derivative | Diterpenoid |
| Key Activity | Free radical scavenging (EC₅₀: 8 μM) | Hypothetical anti-inflammatory |
| Solubility | High (polar solvents) | Likely moderate (lipophilic) |
Rosmarinic acid methyl ester’s mechanism involves chelating reactive oxygen species, while this compound’s larger diterpene structure may target lipid peroxidation pathways .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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